molecular formula C8H5N3O B13811302 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole CAS No. 65122-53-4

1H-[1,2,5]Oxadiazolo[3,4-f]isoindole

Cat. No.: B13811302
CAS No.: 65122-53-4
M. Wt: 159.14 g/mol
InChI Key: FDYAIJBGZDKFKV-UHFFFAOYSA-N
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Description

General Overview of Nitrogen-Oxygen Heterocycles in Contemporary Chemical Research

Nitrogen-oxygen heterocycles are a class of organic compounds that incorporate both nitrogen and oxygen atoms within a ring structure. These moieties are fundamental building blocks in a vast array of natural products, pharmaceuticals, and functional materials. The presence of both nitrogen and oxygen atoms imparts unique electronic properties, reactivity, and hydrogen bonding capabilities to these molecules. In contemporary chemical research, these heterocyles are extensively studied for their potential as scaffolds in drug discovery, as ligands in catalysis, and as components in organic electronics.

Significance of Fused Isoindole Ring Systems in Organic Chemistry

The isoindole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a significant structural motif in organic chemistry. beilstein-journals.orgnih.govbeilstein-journals.org Unlike its more stable isomer, indole, isoindole is often highly reactive and less stable unless appropriately substituted. beilstein-journals.orgnih.govbeilstein-journals.org This reactivity, however, also makes it a versatile intermediate in the synthesis of more complex molecules. Fused isoindole systems are found in a variety of biologically active compounds and functional materials, including pigments and dyes. beilstein-journals.orgnih.govbeilstein-journals.org The electronic properties of the isoindole core can be fine-tuned by the nature of the fused ring system, leading to a wide range of potential applications.

Contextualizing 1H-mdpi.combeilstein-journals.orgnih.govOxadiazolo[3,4-f]isoindole within Polycyclic Aromatic Nitrogen Heterocycles

1H- mdpi.combeilstein-journals.orgnih.govOxadiazolo[3,4-f]isoindole represents the fusion of an isoindole core with a mdpi.combeilstein-journals.orgnih.govoxadiazole ring. This specific arrangement places it within the broader class of polycyclic aromatic nitrogen heterocycles. The fusion of these two distinct heterocyclic systems is expected to result in a molecule with a unique combination of their individual properties. The electron-deficient nature of the oxadiazole ring fused to the electron-rich pyrrole part of the isoindole system suggests a molecule with interesting electronic and photophysical characteristics. The study of such fused systems is crucial for the development of novel compounds with tailored properties for specific applications.

Due to the limited specific research on 1H- mdpi.combeilstein-journals.orgnih.govOxadiazolo[3,4-f]isoindole , a detailed exposition of its synthesis, properties, and applications is not currently possible. The following sections would typically detail these aspects; however, the lack of available data prevents a comprehensive analysis at this time. Further research into this specific compound is necessary to fully elucidate its chemical behavior and potential uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65122-53-4

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3H-pyrrolo[3,4-f][2,1,3]benzoxadiazole

InChI

InChI=1S/C8H5N3O/c1-5-3-9-4-6(5)2-8-7(1)10-12-11-8/h1-4,10H

InChI Key

FDYAIJBGZDKFKV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=C2C=C3C1=NON3

Origin of Product

United States

Synthetic Methodologies for 1h 1 2 3 Oxadiazolo 3,4 F Isoindole and Its Derivatives

Historical Development of Isoindole and Oxadiazole Annulation Strategies

The synthesis of fused heterocyclic systems is built upon the foundational chemistries of their individual components. The isoindole nucleus, a structural isomer of indole, has been known for over a century and is characterized by a fused benzopyrrole ring system. beilstein-journals.orgnih.gov Due to the ortho-quinoid structure of the parent 2H-isoindole, it is often unstable unless appropriately substituted or embedded within a larger π-system. beilstein-journals.orgnih.gov Historically, synthetic approaches focused on aromatization of isoindoline (B1297411) precursors, ring-closure reactions, and ring transformations. ua.es The development of isoindole chemistry has been crucial for accessing natural products and pharmaceutical compounds. beilstein-journals.orgnih.gov

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, also has a rich history. The 1,2,4-oxadiazole (B8745197) isomer was first synthesized in 1884 by Tiemann and Krüger. nih.govresearchgate.net For many years, these heterocycles received limited attention until their photochemical rearrangements and unique bioisosteric properties were recognized, leading to their incorporation into a wide range of biologically active molecules. nih.gov The synthesis of various oxadiazole isomers, including 1,3,4- and 1,2,5-oxadiazoles, has since been extensively developed, often relying on the cyclization of acyclic precursors. tandfonline.comnih.govmdpi.com

The fusion of these two distinct heterocyclic systems, known as annulation, has evolved from classical condensation reactions to modern transition-metal-catalyzed processes. Early strategies for creating fused N-heterocycles involved multi-step sequences, while contemporary methods focus on improving efficiency through cascade reactions and direct C-H activation protocols. rsc.orgnih.gov The development of synthetic routes to heterocycle-fused isoindoles, in particular, has been an active area of research, providing access to complex polycyclic structures. eurekaselect.com

De Novo Synthetic Routes to the Fused Ring System

De novo synthesis involves the construction of the target molecule from simpler, acyclic or monocyclic precursors. For a fused system like 1H- beilstein-journals.orgacs.orgosi.lvOxadiazolo[3,4-f]isoindole, this can be achieved through various powerful synthetic strategies.

Cycloaddition reactions are highly effective for the single-step construction of five-membered rings. nih.gov The 1,3-dipolar cycloaddition is particularly relevant for both oxadiazole and isoindole synthesis.

The pyrrole (B145914) ring of the isoindole system can be formed via a 1,3-dipolar cycloaddition between an in-situ generated azomethine ylide and a suitable dipolarophile. beilstein-journals.org For instance, the reaction of paraformaldehyde and sarcosine (B1681465) can generate an azomethinylide that reacts with a benzoquinone derivative to form the isoindole core after spontaneous oxidation. beilstein-journals.org Similarly, α-azido carbonyl compounds with a 2-alkenylaryl moiety can serve as precursors for isoindole synthesis through an intramolecular 1,3-dipolar cycloaddition of the azide (B81097) onto the alkene. acs.orgorganic-chemistry.org

For the oxadiazole ring, the 1,3-dipolar cycloaddition of nitrile oxides with imines or alkynes is a well-established method for forming 1,2,4-oxadiazoles and isoxazoles, respectively. nih.govnih.govresearchgate.netyoutube.com Tandem cycloaddition cascades, such as an intramolecular Diels-Alder reaction followed by a 1,3-dipolar cycloaddition of a 1,3,4-oxadiazole, can generate highly complex polycyclic systems in a single thermal reaction. researchgate.netnih.govacs.org This strategy allows for the formation of multiple rings and stereocenters with high efficiency. acs.org

Reaction TypePrecursorsResulting HeterocycleReference(s)
1,3-Dipolar CycloadditionAzomethine ylide + BenzoquinoneIsoindole beilstein-journals.org
Intramolecular 1,3-Dipolar Cycloadditionα-Azido carbonyl with alkenylaryl groupIsoindole acs.orgorganic-chemistry.org
1,3-Dipolar CycloadditionNitrile oxide + Imine1,2,4-Oxadiazoline nih.gov
Tandem [4+2]/[3+2] CycloadditionTethered 1,3,4-OxadiazoleFused Polycycle researchgate.netacs.org

Classical condensation and cyclization reactions remain a cornerstone of heterocyclic synthesis. The isoindole framework can be accessed through the condensation of primary amines with an o-diacylbenzene. nih.gov Phthalimides (isoindole-1,3-diones), which are common synthetic precursors, are typically synthesized by the condensation of a phthalic anhydride (B1165640) with a primary amine. scispace.com

The 1,2,5-oxadiazole ring (furazan) is often prepared by the cyclization of α-dioximes. A key intermediate for a related fused system, 5,6-dihydro- beilstein-journals.orgacs.orgosi.lvoxadiazolo[3,4-d]pyridazine-4,7-dione, is synthesized via the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide. mdpi.com This highlights a viable strategy where a suitably substituted benzene (B151609) derivative with vicinal amino or hydrazide functionalities could undergo condensation and subsequent cyclization to form the fused oxadiazole ring onto the benzene core, which is then elaborated into the isoindole. The cyclodehydration of diacylhydrazines using agents like phosphorous oxychloride is a common method for forming 1,3,4-oxadiazoles. nih.gov

Reaction TypePrecursorsResulting Heterocycle/CoreReference(s)
CondensationPrimary amine + o-DiacylbenzeneIsoindole nih.gov
CondensationPhthalic anhydride + Primary amineIsoindole-1,3-dione scispace.com
Cyclization1,2,5-Oxadiazole-3,4-dicarbohydrazideFused beilstein-journals.orgacs.orgosi.lvOxadiazole mdpi.com
CyclodehydrationDiacylhydrazines + Dehydrating agent1,3,4-Oxadiazole nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer high atom and step economy. nih.gov These sequences are powerful tools for rapidly assembling complex fused heterocycles. acs.org Strategies often involve an initial event, such as a Michael addition or a coupling reaction, which sets up a subsequent intramolecular cyclization. nih.govacs.org

The synthesis of fused N-heterocycles has been achieved through intramolecular C-H activation and cyclization of precursors like purines or benzimidazoles, catalyzed by transition metals such as palladium. rsc.orgrsc.org Such a strategy could be envisioned for the synthesis of 1H- beilstein-journals.orgacs.orgosi.lvOxadiazolo[3,4-f]isoindole, where a precursor containing both the isoindole and a suitable oxadiazole precursor moiety undergoes a tandem C-H activation/annulation sequence. Another powerful approach involves multi-component reactions (MCRs), such as the Ugi reaction, followed by a copper-catalyzed coupling and a tandem Pictet-Spengler reaction to generate skeletal diversity in N-fused polycycles. acs.org

Synthesis of Advanced Synthetic Intermediates

The synthesis of the target fused system can also proceed stepwise, by first constructing a functionalized isoindole scaffold and then building the oxadiazole ring onto it. This requires access to isoindole precursors with appropriate substituents at the 4,5- or 5,6-positions of the benzene ring.

Isoindole-1,3-dione (phthalimide) derivatives serve as robust and versatile starting materials. scispace.comnih.gov The synthesis of substituted phthalimides can begin from commercially available substituted phthalic anhydrides. These phthalimides can then be functionalized to introduce the necessary groups (e.g., diamines) required for the subsequent oxadiazole ring formation. The synthesis of N-substituted isoindole-1,3(2H)-dione derivatives is well-established and provides a reliable entry point to the isoindole core. nih.govmdpi.com These intermediates can then undergo further transformations to build the final fused heterocyclic system.

Precursors Incorporating Functionalizednih.govscholarsresearchlibrary.comrdd.edu.iqOxadiazole Units

A plausible and efficient strategy for constructing the 1H- nih.govscholarsresearchlibrary.comrdd.edu.iqOxadiazolo[3,4-f]isoindole core would involve the use of pre-functionalized nih.govscholarsresearchlibrary.comrdd.edu.iqoxadiazole precursors. This approach simplifies the synthetic route by building upon a readily available heterocyclic core. A key precursor for a related system, 5,6-dihydro- nih.govscholarsresearchlibrary.comrdd.edu.iqoxadiazolo[3,4-d]pyridazine-4,7-dione, is 1,2,5-oxadiazole-3,4-dicarbohydrazide. mdpi.com This suggests that a similar strategy, starting with a suitably substituted 1,2,5-oxadiazole, could be employed.

For the synthesis of the target isoindole-fused system, a hypothetical precursor would be a 1,2,5-oxadiazole bearing functionalities that can undergo cyclization to form the isoindole ring. Ideal precursors would be those with ortho-disubstituted aromatic groups attached to the oxadiazole ring, which can then be cyclized to form the five-membered pyrrole ring of the isoindole.

Table 1: Potential Functionalized nih.govscholarsresearchlibrary.comrdd.edu.iqOxadiazole Precursors

Precursor StructureFunctional Groups for CyclizationPotential Reaction Type
3,4-dicyano-1,2,5-oxadiazoleCyano groupsReductive cyclization
3,4-bis(2-formylphenyl)-1,2,5-oxadiazoleFormyl groupsIntramolecular condensation with an amine
3,4-bis(2-carboxyphenyl)-1,2,5-oxadiazoleCarboxylic acid groupsDehydrative cyclization with an amine

These precursors could be synthesized through established methods for the preparation of substituted 1,2,5-oxadiazoles, which often involve the cyclization of α-dioximes.

Stereochemical Control and Regioselectivity in Synthesis

Given the planar, aromatic nature of the target 1H- nih.govscholarsresearchlibrary.comrdd.edu.iqOxadiazolo[3,4-f]isoindole, stereochemical control is not a primary concern in the synthesis of the core scaffold itself. However, if the isoindole nitrogen or the fused benzene ring is substituted with chiral moieties, then stereoselectivity would become a critical aspect.

Regioselectivity, on the other hand, is a crucial consideration, particularly when using unsymmetrically substituted precursors. The cyclization step to form the isoindole ring must be controlled to yield the desired constitutional isomer. For instance, if a precursor contains two different ortho-substituents on a phenyl ring attached to the oxadiazole, the cyclization could potentially lead to two different regioisomers. The outcome of such reactions is often governed by the electronic and steric nature of the substituents.

In the broader context of isoindole synthesis, regioselectivity is often directed by the nature of the cyclization reaction and the directing effects of existing substituents on the aromatic ring. nih.gov For the targeted synthesis of 1H- nih.govscholarsresearchlibrary.comrdd.edu.iqOxadiazolo[3,4-f]isoindole, careful selection of starting materials and reaction conditions would be paramount to ensure the formation of the correct isomer.

Modern Catalytic Approaches for Carbon-Nitrogen and Carbon-Oxygen Bond Formation within the Fused System

The formation of the isoindole ring fused to the oxadiazole core necessitates the construction of key carbon-nitrogen (C-N) and potentially carbon-oxygen (C-O) bonds. Modern catalytic methods offer powerful tools to achieve these transformations with high efficiency and selectivity.

Palladium- and copper-catalyzed cross-coupling reactions are well-established for the formation of C-N bonds in the synthesis of N-heterocycles. researchgate.net For instance, a Buchwald-Hartwig amination could be envisioned as a key step in the final cyclization to form the isoindole ring. This could involve the intramolecular coupling of an amine with an aryl halide on a precursor molecule.

Similarly, catalytic methods for C-O bond formation, such as the Ullmann condensation, could be relevant if the synthetic strategy involves the closure of an oxygen-containing ring or the introduction of oxygenated substituents. While less directly applicable to the formation of the core isoindole nitrogen ring, these methods are integral to the synthesis of a wide range of functionalized heterocyclic compounds.

Photochemical reactions also present a modern approach for C-N bond formation, often proceeding under mild conditions and offering unique reactivity patterns. researchgate.net

Table 2: Potential Catalytic Reactions for Ring Formation

Reaction TypeCatalystBond FormedPotential Application
Buchwald-Hartwig AminationPalladium-basedC-NFinal cyclization to form the isoindole ring
Ullmann CondensationCopper-basedC-NAlternative for the final cyclization step
Intramolecular Heck ReactionPalladium-basedC-CFormation of the isoindole ring from a vinyl halide precursor

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. nih.govscholarsresearchlibrary.comrdd.edu.iqresearchgate.netrasayanjournal.co.in For the potential synthesis of 1H- nih.govscholarsresearchlibrary.comrdd.edu.iqOxadiazolo[3,4-f]isoindole, several green chemistry strategies could be employed to minimize environmental impact.

The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce the use of volatile organic solvents in the synthesis of oxadiazole derivatives. nih.govscholarsresearchlibrary.comresearchgate.net This technique could be particularly beneficial for the cyclization steps involved in the formation of the fused ring system.

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental footprint of a synthesis. Catalyst-free reactions, where possible, are also highly desirable from a green chemistry perspective. The selection of starting materials from renewable feedstocks is another important consideration, although likely more challenging for this specific complex heterocycle.

The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should also guide the design of any synthetic route. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, are excellent examples of atom-economical processes that can also reduce waste and energy consumption.

Chemical Reactivity and Transformational Chemistry of 1h 1 2 3 Oxadiazolo 3,4 F Isoindole

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution: The isoindole nucleus is generally reactive towards electrophiles. Resonance donation from the nitrogen atom's lone pair increases the electron density of the pyrrole-like ring, making it susceptible to electrophilic attack. nih.gov For the 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole system, electrophilic substitution is predicted to occur preferentially on the benzene (B151609) ring of the isoindole moiety. The directing effects of the fused rings would likely favor substitution at positions C-4 and C-7. However, the strong electron-withdrawing effect of the fused 1,2,5-oxadiazole ring is expected to deactivate the entire system towards electrophilic attack compared to simpler isoindoles. nih.gov

Nucleophilic Aromatic Substitution: The 1,2,5-oxadiazole ring is characteristically electron-deficient and can activate adjacent rings towards nucleophilic attack. thieme-connect.de In fused systems, particularly those bearing good leaving groups (e.g., halogens, nitro groups) on the carbocyclic ring, nucleophilic aromatic substitution (SNAr) can occur. thieme-connect.deresearchgate.net For 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole, if substituted with a suitable leaving group on the benzene ring, it would be susceptible to displacement by nucleophiles. The positions activated by the oxadiazole ring would be the most likely sites for such reactions. Fused 1,2,5-oxadiazoles bearing nitro groups, known as benzofurazans and benzofuroxans, exhibit superelectrophilic character, readily reacting with weak nucleophiles. rsc.orgnih.gov

Reaction TypePredicted RegioselectivityInfluencing Factors
Electrophilic Aromatic Substitution Positions C-4 and C-7- Electron-donating nature of the isoindole nitrogen. - Deactivating effect of the 1,2,5-oxadiazole ring.
Nucleophilic Aromatic Substitution Positions on the benzene ring activated by the oxadiazole ring (requires a good leaving group)- Strong electron-withdrawing nature of the 1,2,5-oxadiazole ring. - Presence of a good leaving group.

Oxidation and Reduction Chemistry of the Fused Heterocycle

The oxidation and reduction of 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole would likely target specific moieties within the fused structure.

Oxidation: The isoindole portion, particularly the pyrrole-like ring, is susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of isoindole-1,3-dione (phthalimide-like) structures. wikipedia.org The nitrogen atom of the isoindole could also be a site of oxidation. The 1,2,5-oxadiazole ring itself is relatively stable to oxidation, though its N-oxide counterpart (furoxan) can be formed from related precursors through oxidative cyclization reactions. nih.gov

Reduction: The 1,2,5-oxadiazole ring is known to undergo reductive cleavage. thieme-connect.de Treatment with strong reducing agents, such as lithium aluminum hydride, can lead to the opening of the oxadiazole ring, typically yielding diamino compounds from the corresponding dioximes. thieme-connect.de Catalytic hydrogenation can also be employed to reduce the oxadiazole ring. This reactivity provides a pathway to transform the fused heterocycle into different structural motifs.

TransformationReagents/ConditionsExpected Product
Oxidation Strong oxidizing agents (e.g., KMnO₄, CrO₃)Phthalimide-like derivatives
Reduction Strong reducing agents (e.g., LiAlH₄), Catalytic Hydrogenation (e.g., H₂/Pd)Ring-opened diamino derivatives

Ring-Opening and Rearrangement Pathways

The 1,2,5-oxadiazole ring is susceptible to both thermal and photochemical ring-opening. thieme-connect.de This process typically involves the cleavage of the weak O-N bond.

Ring-Opening: Under thermal or photochemical conditions, the 1,2,5-oxadiazole ring can cleave to generate nitrile and nitrile oxide fragments. thieme-connect.de In the context of the fused 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole system, such a reaction would lead to highly reactive intermediates that could undergo subsequent reactions to form new heterocyclic structures.

Rearrangements: 1,2,5-Oxadiazoles can participate in rearrangements, such as the Boulton-Katritzky rearrangement, where a side chain interacts with the heterocyclic ring to form a new five-membered ring. thieme-connect.dersc.org For a substituted 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole, the presence of an appropriate side chain could facilitate such a rearrangement, leading to a constitutional isomer. The relative tendency for rearrangement in the 1,2,5-oxadiazole series is generally considered to be less than that of 1,2,4-oxadiazoles or isoxazoles. rsc.org

Functional Group Interconversions on the Core Structure

Assuming the presence of functional groups on the 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole core, a variety of interconversions would be possible, leveraging the inherent stability of the fused aromatic system under many reaction conditions.

The stability of the 1,2,5-oxadiazole ring allows for a wide range of manipulations on its substituents. thieme-connect.de Similarly, functional groups on the isoindole portion can be modified. For example, nitro groups could be reduced to amines, which could then be further derivatized. Carboxylic acid groups could be converted to esters, amides, or other related functionalities. The specific conditions for these transformations would need to be chosen carefully to avoid unwanted side reactions on the heterocyclic core.

Functional Group TransformationTypical Reagents
Nitro to AmineH₂, Pd/C; SnCl₂
Amine to AmideAcyl chloride, base
Carboxylic Acid to EsterAlcohol, acid catalyst
Halogen to other groups (via SNAr)Various nucleophiles

Transition Metal-Catalyzed Modifications (e.g., C–H Activation, Cross-Coupling Reactions)

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds.

C–H Activation: The isoindole nucleus is a viable substrate for transition metal-catalyzed C–H activation. nih.govacs.org Rhodium(III) and Ruthenium(II) catalysts have been used for the direct functionalization of isoindole derivatives. nih.govmdpi.com For 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole, C–H activation would be expected to occur on the isoindole ring, likely at the C-1 position of the pyrrole-like ring or at positions on the benzene ring, directed by the nitrogen atom or other substituents. ua.es

Cross-Coupling Reactions: If halogenated derivatives of 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole are available, they would be excellent precursors for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, providing a versatile method for elaborating the core structure. ua.esmdpi.com Palladium-catalyzed cross-coupling reactions are well-established for the functionalization of both indole and isoindole systems. mdpi.com

Catalytic ReactionCatalyst System (Example)Potential Functionalization Site
C–H Activation/Arylation [RhCp*Cl₂]₂C-1, C-4, C-7
Suzuki-Miyaura Coupling Pd(PPh₃)₄, baseHalogenated positions
Heck Coupling Pd(OAc)₂, baseHalogenated positions
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, baseHalogenated positions

Photochemical and Electrochemical Properties Affecting Reactivity

The photochemical and electrochemical properties of 1H- rsc.orgnih.govchim.itOxadiazolo[3,4-f]isoindole are influenced by its extended π-system and the presence of heteroatoms.

Electrochemical Properties: The electron-withdrawing 1,2,5-oxadiazole ring is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, making it more susceptible to reduction. Conversely, the electron-rich isoindole moiety would influence the HOMO (Highest Occupied Molecular Orbital) energy, affecting its oxidation potential. The specific redox potentials would be highly dependent on the substitution pattern on the fused ring system.

Advanced Derivatization and Functionalization Strategies

Directed Functionalization of the Isoindole Moiety

No studies describing the selective functionalization of the isoindole portion of 1H- researchgate.netnih.govua.esOxadiazolo[3,4-f]isoindole were identified. Research on other isoindole-containing systems often explores electrophilic substitution, metal-catalyzed cross-coupling reactions, and N-alkylation or N-arylation to introduce functional groups. However, the influence of the fused oxadiazole ring on the reactivity of the isoindole moiety in the target compound has not been investigated.

Selective Derivatization of theresearchgate.netnih.govua.esOxadiazole Ring

The chemical literature lacks reports on the selective derivatization of the researchgate.netnih.govua.esoxadiazole ring within the 1H- researchgate.netnih.govua.esOxadiazolo[3,4-f]isoindole framework. In other contexts, functionalization of the 1,2,5-oxadiazole ring can be challenging, though methods such as nucleophilic substitution on activated derivatives or ring-opening and subsequent recyclization have been employed for other oxadiazole-containing molecules. The applicability of these methods to the target compound is unknown.

Introduction of Polymeric Side Chains or Macrocyclic Attachments

There is no available information on the synthesis of polymeric or macrocyclic derivatives of 1H- researchgate.netnih.govua.esOxadiazolo[3,4-f]isoindole. Such modifications would typically involve the introduction of polymerizable groups or the use of bifunctional linkers to attach the heterocyclic core to a polymer backbone or a macrocyclic structure. Without established methods for the functionalization of the parent compound, these advanced derivatization strategies have not been explored.

Computational Design of Substituted Derivatives for Enhanced Properties

No computational or theoretical studies on 1H- researchgate.netnih.govua.esOxadiazolo[3,4-f]isoindole or its derivatives were found in the searched literature. Computational chemistry is a powerful tool for predicting the electronic, structural, and reactive properties of molecules, which can guide the design of new derivatives with enhanced characteristics. However, such in silico studies for the target compound have not been published.

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No published NMR data (¹H, ¹³C, or advanced 2D NMR) for 1H-Oxadiazolo[3,4-f]isoindole could be located. This information is essential for the complete assignment of proton and carbon signals and for confirming the connectivity and spatial relationships of atoms within the molecule.

Experimental data from 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are not available in the literature for this compound. Such data would be crucial for unambiguously establishing the covalent framework and stereochemistry.

There is no information regarding the solid-state NMR characterization of 1H-Oxadiazolo[3,4-f]isoindole.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Specific mass spectrometry data for 1H-Oxadiazolo[3,4-f]isoindole is not documented.

High-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition, has not been reported for this molecule.

Without primary mass spectrometry data, no tandem MS/MS studies are available to describe the fragmentation pathways of the 1H-Oxadiazolo[3,4-f]isoindole molecular ion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

No experimental Infrared (IR) or Raman spectra for 1H-Oxadiazolo[3,4-f]isoindole have been published. This data would be necessary to identify characteristic vibrational modes of its functional groups and to analyze its conformational properties.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

Detailed experimental data from electronic absorption (UV-Vis) and fluorescence spectroscopy for 1H- mdpi.comhw.ac.ukmdpi.comOxadiazolo[3,4-f]isoindole could not be located. Such studies are crucial for understanding the electronic transitions and photophysical behavior of the molecule. Typically, this section would include:

An analysis of the UV-Vis absorption spectrum, detailing the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε). These data help identify π-π* and n-π* electronic transitions within the fused aromatic and heterocyclic ring system.

A description of the fluorescence emission spectrum, including the maximum emission wavelength (λem), quantum yield (ΦF), and fluorescence lifetime (τ). These parameters provide insight into the efficiency and nature of the radiative decay process from the excited state.

Discussion of the Stokes shift, the difference between the absorption and emission maxima, which offers information about the change in geometry and electronic distribution between the ground and excited states.

Without experimental spectra, a quantitative analysis of the electronic structure and photophysical properties of 1H- mdpi.comhw.ac.ukmdpi.comOxadiazolo[3,4-f]isoindole cannot be provided.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Molecular Structure

No publicly available single-crystal X-ray diffraction data for 1H- mdpi.comhw.ac.ukmdpi.comOxadiazolo[3,4-f]isoindole could be found. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. Had a crystal structure been determined, the following subsections would be detailed.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A definitive crystal structure would provide a complete and precise set of intramolecular geometric parameters. This would typically be presented in a data table.

Table 1: Hypothetical Bond Lengths and Angles for 1H- mdpi.comhw.ac.ukmdpi.comOxadiazolo[3,4-f]isoindole

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (°)
O(1)-N(2) Data N/A N(2)-O(1)-N(5) Data N/A
N(2)-C(3a) Data N/A O(1)-N(2)-C(3a) Data N/A
C(3a)-C(9a) Data N/A N(2)-C(3a)-C(9a) Data N/A
C...-C... Data N/A C...-C...-C... Data N/A
Torsion Angles (°)
C(9)-C(9a)-C(3a)-N(2) Data N/A
O(1)-N(5)-C(5a)-C(6) Data N/A

(This table is for illustrative purposes only, as no experimental data is available.)

This data would allow for a detailed discussion of the geometry of the fused oxadiazole and isoindole rings, including assessments of ring planarity and the nature of the bonding (e.g., single, double, or delocalized).

Analysis of Conformational Isomers and Polymorphism

Information regarding conformational isomers and polymorphism is derived from crystallographic studies of different crystal forms of the same compound. Since no crystal structure has been reported for 1H- mdpi.comhw.ac.ukmdpi.comOxadiazolo[3,4-f]isoindole, there is no information on whether it exhibits polymorphism (the ability to exist in multiple crystalline forms) or if different conformational isomers are present in the solid state.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The analysis of a crystal structure extends to how molecules are arranged within the crystal lattice. This section would describe the intermolecular forces that govern the crystal packing. Key interactions to be analyzed would include:

Hydrogen Bonding: Identification of any classical (e.g., N-H···N, N-H···O) or non-classical (e.g., C-H···O, C-H···N) hydrogen bonds, detailing their geometries (donor-acceptor distances and angles).

π-π Stacking Interactions: Analysis of the arrangement of the aromatic and heterocyclic rings of adjacent molecules. This would involve measuring parameters such as the centroid-to-centroid distance and the slip angle to characterize the nature (e.g., face-to-face, offset) and strength of these interactions.

Without crystallographic data, a discussion of the supramolecular assembly and crystal packing of 1H- mdpi.comhw.ac.ukmdpi.comOxadiazolo[3,4-f]isoindole remains speculative.

Advanced Applications in Materials Science and Functional Materials

Optoelectronic Properties and Applications (e.g., Organic Light-Emitting Diodes, Solar Cells, Fluorophores, Dyes)

The fusion of an electron-accepting 1,2,5-oxadiazole unit with a π-conjugated isoindole system creates an intrinsic donor-acceptor (D-A) structure. This architecture is highly sought after in the design of organic optoelectronic materials. The 1,2,5-oxadiazole ring and its derivatives are known for their electron-accepting nature, which facilitates their use in electron-transporting layers or as electron-withdrawing components in emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Conversely, the isoindole core can serve as a building block for vibrant and stable dyes and fluorophores. nih.govsmolecule.com

The intramolecular charge transfer (ICT) character resulting from this D-A fusion in 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole could lead to materials with tunable emission colors, high fluorescence quantum yields, and good thermal stability. researchgate.net These properties are critical for developing efficient emitters in OLEDs. By modifying the substituents on the isoindole or oxadiazole rings, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be fine-tuned, allowing for the optimization of emission wavelengths from the visible to the near-infrared spectrum. nih.gov This tunability also makes such compounds potential candidates for use as organic dyes in dye-sensitized solar cells (DSSCs) or as components in organic photovoltaics (OPVs), where efficient charge separation and transport are paramount.

Table 1: Potential Optoelectronic Applications of 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole Derivatives

Application Key Property Role of 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, High Quantum Yield Emitter material, Electron-transporting material
Organic Solar Cells (OSCs) Broad Absorption, Efficient Charge Separation Donor or acceptor material in the active layer

| Fluorophores/Dyes | High Molar Absorptivity, Strong Fluorescence | Core scaffold for imaging probes and pigments |

Integration into High-Energy Materials Design

The 1,2,5-oxadiazole (furazan) ring is a well-established building block in the field of high-energy materials. frontiersin.orgnih.gov Its high nitrogen content and positive enthalpy of formation contribute to the energetic density and performance of resulting compounds. rsc.orgnih.gov Fusing the furazan (B8792606) ring with other heterocyclic structures is a common strategy to create novel energetic materials with enhanced detonation properties and thermal stability. rsc.orgenergetic-materials.org.cnnih.gov

Integrating the 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole core into larger molecular frameworks could yield a new class of high-nitrogen energetic materials. rsc.orgpurdue.edu The combination of the energetic furazan unit with the relatively stable, carbon-rich isoindole backbone offers a pathway to balance energetic performance with sensitivity. energetic-materials.org.cnfrontiersin.org The planar structure of the fused system can promote dense crystal packing, which is a critical factor for achieving high detonation velocity and pressure. rsc.org Theoretical calculations on similar fused heterocyclic energetic materials have shown excellent performance metrics, often superior to traditional explosives like RDX and HMX. rsc.org

Table 2: Comparison of Properties for Energetic Heterocyclic Scaffolds

Compound/Scaffold Key Feature Calculated Detonation Velocity (m·s⁻¹) Calculated Detonation Pressure (GPa)
Fused Furazan-Pyrazine Salts High Nitrogen, High Density 7327 - 8555 20.5 - 30.6
Fused Furazan-Pyrimidinium Perchlorates High Burn Rate, Good Thermal Stability N/A N/A
Nitramino-Furazan Fused Systems High Heat of Formation >9000 (Calculated) >35 (Calculated)
1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole Potential High-N Content, Planarity (Hypothetical) (Hypothetical)

Data for related systems are presented to illustrate the potential of the furazan moiety in energetic materials. rsc.orgenergetic-materials.org.cnnih.gov

Utilization in Supramolecular Chemistry and Self-Assembled Systems

The planar, aromatic nature of 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole, combined with the presence of multiple heteroatoms (nitrogen and oxygen), makes it an excellent candidate for applications in supramolecular chemistry. The extended π-system is conducive to forming stable, ordered assemblies through π-π stacking interactions. Furthermore, the nitrogen atoms within the heterocyclic rings can act as hydrogen bond acceptors, facilitating the formation of well-defined, self-assembled structures.

This ability to self-assemble is crucial for "crystal engineering," where intermolecular interactions are strategically used to design crystalline materials with specific properties. rsc.org In the context of energetic materials, controlling the crystal packing through supramolecular interactions can lead to materials with optimized density and sensitivity. rsc.org In materials science, ordered supramolecular structures of π-conjugated molecules can exhibit enhanced charge transport properties, which is beneficial for organic electronics. The self-assembly of 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole derivatives could be directed by solvent choice, temperature, or the introduction of specific functional groups to form nanofibers, thin films, or single crystals for various functional applications.

Development as Components in Sensors and Molecular Switches

The intrinsic fluorescence and multiple heteroatom binding sites of the 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole scaffold make it a promising platform for the development of chemical sensors and molecular switches. The nitrogen and oxygen atoms can act as chelating sites for metal ions. The binding of a specific ion can perturb the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence properties. nih.gov

This mechanism, often referred to as chelation-enhanced fluorescence (CHEF), is the basis for many fluorescent sensors. nih.gov For example, a sensor incorporating the 1H- rsc.orgenergetic-materials.org.cnnih.govOxadiazolo[3,4-f]isoindole core could be designed to selectively detect environmentally or biologically important cations (e.g., Zn²⁺, Cu²⁺) through a turn-on or turn-off fluorescent response. nih.govmdpi.com Furthermore, by incorporating photochromic or redox-active groups, derivatives of this compound could function as molecular switches, where their electronic and optical properties can be reversibly controlled by external stimuli like light or electrical potential, opening avenues for applications in molecular electronics and data storage.

Investigations into Molecular Recognition and Structure Relationship Paradigms

Computational Docking and Molecular Dynamics Simulations with Biological Macromolecules

No publicly available studies were identified that have performed computational docking or molecular dynamics simulations of 1H- researchgate.netmdpi.comscispace.comOxadiazolo[3,4-f]isoindole with any biological macromolecules.

There is no available data analyzing the binding modes or interaction fingerprints of 1H- researchgate.netmdpi.comscispace.comOxadiazolo[3,4-f]isoindole with any biological target.

Predictions of molecular binding affinities and preferred binding orientations for 1H- researchgate.netmdpi.comscispace.comOxadiazolo[3,4-f]isoindole are absent from the scientific literature.

Structure-Activity Relationship (SAR) Studies for Modulation of Molecular Interactions

No structure-activity relationship studies have been published for 1H- researchgate.netmdpi.comscispace.comOxadiazolo[3,4-f]isoindole or its derivatives.

Without SAR studies, the key structural features of 1H- researchgate.netmdpi.comscispace.comOxadiazolo[3,4-f]isoindole that contribute to molecular recognition have not been elucidated.

There are no reports on systematic structural modifications of 1H- researchgate.netmdpi.comscispace.comOxadiazolo[3,4-f]isoindole and the resulting changes in binding properties.

Mechanistic Chemical Biology Studies of Intermolecular Interactions

Mechanistic studies focusing on the intermolecular interactions of 1H- researchgate.netmdpi.comscispace.comOxadiazolo[3,4-f]isoindole are not documented in the available literature.

No Research Data Available for "1H-Oxadiazolo[3,4-f]isoindole" within the Requested Scope

Following a comprehensive search of scientific literature and databases, no specific research findings were identified for the chemical compound "1H-Oxadiazolo[3,4-f]isoindole" concerning its interactions with enzyme active sites, allosteric modulation of protein function, or its molecular interactions with cellular organelles such as mitochondria.

The performed searches for direct investigations into "1H-Oxadiazolo[3,4-f]isoindole" in the context of:

Characterization of enzyme active site interactions and inhibition mechanisms

Studies on allosteric modulation of protein function

Investigations into molecular interactions with cellular organelles at a fundamental biochemical level

did not yield any relevant results. Consequently, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request, as the foundational scientific data for this specific compound appears to be unavailable in the public domain.

While research exists for structurally related compounds, such as isoindoline-1,3-dione and oxadiazole derivatives, the explicit instruction to focus solely on "1H-Oxadiazolo[3,4-f]isoindole" prevents the inclusion of that information. Therefore, the generation of the requested article cannot be fulfilled at this time due to the absence of specific scientific research on the subject compound.

Q & A

Basic Questions

Q. What synthetic methodologies are employed for synthesizing 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole derivatives?

  • Answer: Common routes include (i) continuous flow synthesis for improved reaction control and scalability, as demonstrated in alkyl carboxylate derivatives of analogous oxadiazolo-pyridine systems , and (ii) palladium-catalyzed intramolecular amination for constructing fused heterocyclic cores (e.g., indolopyrazines), applicable to isoindole derivatives . Key steps involve ring-closure via nitrile oxide cyclization or oxidative C–H activation. Post-synthetic purification often employs column chromatography with polar aprotic solvents.

Q. How are spectroscopic techniques utilized to confirm the structure of oxadiazolo-isoindole compounds?

  • Answer: 1H/13C NMR resolves aromatic proton environments and heterocyclic substituents, while IR spectroscopy identifies carbonyl (C=O) and oxadiazole (N–O) stretches. For complex fused systems, X-ray crystallography provides unambiguous confirmation of regiochemistry and stereoelectronic effects, as seen in bis-oxadiazolo pyrazine derivatives . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational and experimental approaches elucidate the electronic properties of oxadiazolo-isoindole systems in materials science?

  • Answer: Density Functional Theory (DFT) models correlate HOMO/LUMO energies with dipole moments, predicting charge-transfer efficiency in sensitizers (e.g., [1,2,5]oxadiazolo-pyridine derivatives show higher oscillator strengths for light absorption) . Experimentally, cyclic voltammetry measures redox potentials, while UV-Vis/NIR spectroscopy evaluates bandgap tunability, critical for organic solar cells and dye-sensitized applications .

Q. How do structural modifications impact the biological activity of oxadiazolo-isoindole derivatives?

  • Answer: Structure-Activity Relationship (SAR) studies reveal that substituents at the 5- and 7-positions modulate mitochondrial uncoupling activity. For example, hydroxyl groups enhance protonophoric activity in obesity therapeutics, while alkyl chains influence membrane permeability . Pharmacokinetic profiling (e.g., microsomal stability assays) and molecular docking into target proteins (e.g., mitochondrial carriers) further guide optimization .

Q. What challenges arise in optimizing reaction conditions for oxadiazolo-isoindole ring closure?

  • Answer: Key issues include (i) regioselectivity control in multi-heterocyclic systems, addressed by using directing groups (e.g., boronic acids in Suzuki couplings) , and (ii) byproduct formation during selenium/sulfur substitution (e.g., sulfur monochloride reactions require precise stoichiometry to avoid polysulfide byproducts) . In situ monitoring (e.g., Raman spectroscopy) and solvent optimization (DMF vs. MeCN) improve yields .

Q. How are mechanistic studies applied to understand oxadiazolo-isoindole reactivity in cross-coupling reactions?

  • Answer: Kinetic isotope effects (KIE) and deuterium labeling probe rate-determining steps (e.g., oxidative addition in Pd-catalyzed amination) . Electron paramagnetic resonance (EPR) identifies radical intermediates in metal-free C–H activation pathways. For example, furazanopyrazine precursors form aryl radicals during indole annulation .

Methodological Notes

  • Data Contradictions: Discrepancies in HOMO energy trends between oxadiazolo and selenadiazolo derivatives highlight the need for solvent-specific DFT corrections .
  • Advanced Characterization: Time-resolved fluorescence and transient absorption spectroscopy are recommended for studying excited-state dynamics in optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.